4H-1-Benzopyran-4-one, 6-methyl-2-(2-methylphenyl)-
CAS No.: 88952-73-2
Cat. No.: VC15930133
Molecular Formula: C17H14O2
Molecular Weight: 250.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88952-73-2 |
|---|---|
| Molecular Formula | C17H14O2 |
| Molecular Weight | 250.29 g/mol |
| IUPAC Name | 6-methyl-2-(2-methylphenyl)chromen-4-one |
| Standard InChI | InChI=1S/C17H14O2/c1-11-7-8-16-14(9-11)15(18)10-17(19-16)13-6-4-3-5-12(13)2/h3-10H,1-2H3 |
| Standard InChI Key | QOUNADNCAOICIY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a 4H-chromen-4-one scaffold (benzopyran-4-one) with methyl substituents at the 6-position of the chromene ring and the 2'-position of the adjacent phenyl group. The planar aromatic system facilitates π-π interactions, while the methyl groups introduce steric and electronic modifications that influence solubility and receptor binding .
Physicochemical Characteristics
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Molecular Weight: 250.29 g/mol
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Formula:
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Synonyms: 6-Methyl-2-(o-tolyl)-4H-chromen-4-one, 6,2'-Dimethylflavone .
The methyl groups enhance lipophilicity compared to unsubstituted flavones, potentially improving blood-brain barrier permeability—a critical factor for CNS-targeted therapeutics .
Synthetic Routes and Analytical Characterization
Synthesis Strategies
While no direct synthesis protocol for 6,2'-dimethylflavone is documented, analogous flavones are typically synthesized via:
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Baker-Venkataraman Rearrangement: Acylated chalcone intermediates undergo cyclization under basic conditions to form the flavone core .
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Direct Benzoylation: Reaction of hydroxyacetophenone derivatives with benzoyl chloride, followed by cyclodehydration .
For example, 7-hydroxy-6-nitroflavone was synthesized from 2',4'-dihydroxy-5'-nitroacetophenone and benzoyl chloride in acetone with potassium carbonate, yielding a 1,3-diketone intermediate that cyclized to the flavone . Adapting this method, substituting nitro groups with methyl substituents could yield 6,2'-dimethylflavone.
Analytical Data
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Spectroscopy: Flavones exhibit characteristic UV-Vis absorption at 240–285 nm (Band II, benzoyl system) and 300–400 nm (Band I, cinnamoyl system). Methyl substituents cause bathochromic shifts.
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Mass Spectrometry: Expected molecular ion peak at m/z 250.29 (M) .
Pharmacological Profile and Receptor Interactions
| Receptor | Affinity (, nM) |
|---|---|
| D | 8.1 ± 1.5 |
| 5-HT | 9.7 ± 1.3 |
| 5-HT | 3.2 ± 0.4 |
This balanced D/5-HT/5-HT profile mitigates extrapyramidal side effects, a hallmark of atypical antipsychotics .
Applications in Drug Development
Antipsychotic Candidates
The flavone scaffold’s ability to engage multiple CNS receptors positions it as a template for dual D/5-HT ligands. Modifying substituents (e.g., introducing fluorine or piperazine groups) optimizes receptor selectivity and metabolic stability .
Challenges and Optimization
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